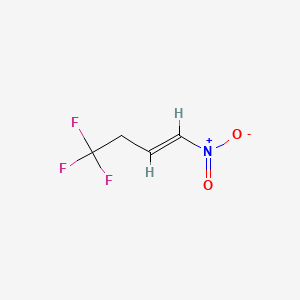
4,4,4-Trifluoro-1-nitrobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-1-nitrobut-1-ene is an organic compound with the molecular formula C4H4F3NO2 It is characterized by the presence of a trifluoromethyl group and a nitro group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-nitrobut-1-ene typically involves the reaction of 4,4,4-trifluorobut-2-yn-1-ones with nitroalkanes under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability. The use of automated systems also minimizes human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-nitrobut-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethylamines.
Substitution: Formation of various substituted butenes depending on the nucleophile used
Scientific Research Applications
4,4,4-Trifluoro-1-nitrobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential use in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-nitrobut-1-ene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific proteins, leading to changes in their activity. The nitro group can undergo reduction to form reactive intermediates that further modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluorobut-2-yn-1-one
- 4,4,4-Trifluoro-1-butanol
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
Uniqueness
4,4,4-Trifluoro-1-nitrobut-1-ene is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C4H4F3NO2 |
|---|---|
Molecular Weight |
155.08 g/mol |
IUPAC Name |
(E)-4,4,4-trifluoro-1-nitrobut-1-ene |
InChI |
InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-3-8(9)10/h1,3H,2H2/b3-1+ |
InChI Key |
SFJHULYPXXWSQG-HNQUOIGGSA-N |
Isomeric SMILES |
C(/C=C/[N+](=O)[O-])C(F)(F)F |
Canonical SMILES |
C(C=C[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















